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Compound of Interest

Compound Name: Finafloxacin

Cat. No.: B1662518 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals investigating the pharmacokinetics and dosage of finafloxacin in

preclinical and clinical models of renal impairment.

Frequently Asked Questions (FAQs)
Q1: What is the primary elimination pathway for finafloxacin and why is renal impairment a

concern?

A1: Finafloxacin is eliminated from the body through a combination of metabolism and renal

excretion. A significant portion, approximately 30% to 45% of the administered dose, is

excreted unchanged in the urine.[1] The renal elimination process involves both glomerular

filtration and a saturable tubular secretion mechanism.[1][2] This reliance on the kidneys for

clearance means that renal impairment could lead to decreased drug excretion, potentially

causing drug accumulation and an increased risk of adverse effects. The FDA recommends

dedicated renal impairment studies for drugs like finafloxacin, where renal excretion of the

unchanged drug is 30% or greater.[3]

Q2: Have specific dosage adjustments for finafloxacin in patients with renal impairment been

established?

A2: As of now, specific dosage adjustment guidelines for finafloxacin in patients with renal

impairment have not been detailed in the provided search results. A population

pharmacokinetic study involving patients with complicated urinary tract infections (cUTIs) noted
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a 29% reduction in clearance compared to healthy volunteers.[4] However, the study concluded

that despite this variability, the existing data did not support covariate-based dose adjustments,

citing the drug's favorable safety and efficacy profile.[4] Researchers should note that for other

fluoroquinolones, such as ciprofloxacin, dose adjustments based on creatinine clearance (CrCl)

are standard practice.[5]

Q3: How does finafloxacin's unique pH-dependent activity influence its study in renal

impairment?

A3: Finafloxacin is distinguished by its increased bactericidal activity in acidic environments

(pH 5.0-6.0), a condition often found in infected tissues like the urinary tract.[6][7] While renal

impairment primarily affects drug clearance, the associated metabolic changes can sometimes

alter systemic or local pH. It is crucial for researchers to monitor and report the pH of urine and

plasma in their models, as variations could influence the drug's apparent efficacy, independent

of its concentration.

Q4: What are the recommended preclinical models for studying finafloxacin pharmacokinetics

in the context of renal impairment?

A4: Several robust rodent models are available to simulate human kidney disease. The choice

of model depends on the research question (acute vs. chronic impairment):

Acute Kidney Injury (AKI):

Ischemia-Reperfusion (I/R) Injury: This model mimics renal damage from temporary blood

flow loss.[8]

Nephrotoxicant-Induced AKI: Cisplatin or folic acid administration can induce acute tubular

necrosis, providing a reproducible model of drug-induced kidney injury.[8][9]

Chronic Kidney Disease (CKD):

5/6 Nephrectomy (Ablation): This surgical model involves the removal of one kidney and

ligation of two-thirds of the arterial supply to the remaining kidney, resulting in a

progressive decline in renal function that mimics human CKD.[10]
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Issue 1: High variability in finafloxacin plasma concentrations in our animal model of renal

impairment.

Possible Cause 1: Unstable Renal Impairment Model: The degree of renal impairment can

fluctuate, especially in acute models.

Solution: Ensure consistent induction of the model. Regularly monitor renal function

markers (e.g., serum creatinine, BUN) before and during the pharmacokinetic study to

stratify animals or use as a covariate in the analysis.

Possible Cause 2: Saturable Tubular Secretion: Finafloxacin exhibits saturable renal

clearance.[1][2] In a damaged kidney, this saturation point may be reached at lower

concentrations, leading to non-linear pharmacokinetics and high variability.

Solution: Conduct dose-ranging studies within your model to characterize the

pharmacokinetics across a range of concentrations. A non-compartmental analysis may

reveal dose-dependent changes in clearance.

Issue 2: Finafloxacin urine concentrations are lower than expected in renally impaired

subjects, affecting efficacy assessment.

Possible Cause 1: Reduced Glomerular Filtration and Secretion: This is the expected

physiological consequence of renal impairment.

Solution: Quantify the reduction in renal clearance (CLr) relative to healthy controls. The

key for efficacy assessment, particularly in urinary tract infections, is to determine if the

reduced urine concentration still exceeds the minimum inhibitory concentration (MIC) for

the target pathogens.

Possible Cause 2: Altered Urine pH: Changes in systemic acid-base balance due to renal

failure can alter urine pH.

Solution: Measure urine pH at the time of sample collection. Since finafloxacin's activity is

enhanced in acidic conditions, a change in urine pH could impact its antibacterial effect,

even if concentrations are adequate.[6]
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Table 1: Summary of Intravenous Finafloxacin Pharmacokinetics in Healthy Volunteers

Parameter
200 mg Single
Dose

1,000 mg Single
Dose

Key Observation

Cmax (µg/mL) 2.56 20.2
Plasma concentration

increases with dose.

AUC (µg·h/mL) 6.73 45.9
Systemic exposure

increases with dose.

t½ (hours) 10.6 17.1

Elimination half-life

tends to increase with

higher doses.[1]

Urinary Recovery (%) 44.2% 31.7%

The fraction of drug

excreted unchanged

in urine decreases as

the dose increases,

suggesting saturable

renal elimination.[1]

Renal Clearance

(mL/min)
170 - 256 67.1 - 181

Renal clearance

decreases at higher

doses, confirming a

saturable secretion

process.[1]

Data synthesized from a study in healthy volunteers receiving single intravenous doses.[1]

Experimental Protocols
Protocol 1: Induction of a Rat Model of Chronic Kidney Disease (5/6 Subtotal Nephrectomy)

Animal Preparation: Use male Sprague-Dawley rats (250-300g). Anesthetize the animal

using isoflurane or a similar approved anesthetic.

First Stage Surgery (Left Kidney Nephrectomy):
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Place the rat in a prone position and make a flank incision to expose the left kidney.

Carefully dissect the renal artery, vein, and ureter.

Ligate the renal vessels and ureter with surgical silk and excise the entire left kidney.

Close the muscle layer and skin with sutures.

Provide post-operative analgesia and allow a recovery period of one week.

Second Stage Surgery (Right Kidney Ischemic Injury):

Anesthetize the rat and expose the right kidney through a flank incision.

Selectively ligate 2 out of the 3 branches of the renal artery to induce ischemia in

approximately two-thirds of the kidney.

Confirm the color change (paleness) in the ischemic parts of the kidney.

Close the incision in layers.

Model Validation:

Allow the animals to recover for 4-6 weeks for the CKD model to stabilize.

Monitor serum creatinine and Blood Urea Nitrogen (BUN) weekly. A sustained elevation in

these markers confirms the establishment of renal impairment.

Animals are ready for pharmacokinetic studies when renal function markers are stable.

Protocol 2: Quantification of Finafloxacin in Plasma by HPLC-MS/MS

Sample Preparation:

Thaw plasma samples on ice.

To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a deuterated analog

of finafloxacin or another fluoroquinolone).
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Precipitate proteins by adding 300 µL of acetonitrile. Vortex for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream

of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in

acetonitrile (B).

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry Detection:

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in

positive ion mode.

Monitor the specific parent-to-daughter ion transitions for finafloxacin and the internal

standard using Multiple Reaction Monitoring (MRM).

Quantification:

Construct a calibration curve using standard samples of known finafloxacin
concentrations in blank plasma.

Calculate the concentration in unknown samples by interpolating from the peak area ratio

(finafloxacin/internal standard) on the calibration curve.
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Phase 1: Model Development

Phase 2: Pharmacokinetic Study

Phase 3: Analysis & Interpretation
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Model Stabilization & Validation
(Monitor Serum Creatinine/BUN)

Administer Finafloxacin
(Single Dose, IV or Oral)

Serial Blood & Urine Sampling

Sample Processing
(Plasma/Urine Separation)

Quantify Finafloxacin Conc.
(HPLC-MS/MS)

Pharmacokinetic Analysis
(Calculate AUC, CL, t½)

Compare PK Parameters
(Impaired vs. Control)

Dosage Adjustment Modeling

Click to download full resolution via product page

Caption: Experimental workflow for a preclinical finafloxacin study.
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Caption: Decision logic for finafloxacin dose adjustment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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